2-chloro-N-(ethoxymethyl)-N-(2-propylphenyl)acetamide
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, and redox potential).Scientific Research Applications
Metabolic Studies in Human and Rat Liver Microsomes
Coleman et al. (2000) conducted a study on the metabolism of chloroacetamide herbicides, including 2-chloro-N-(ethoxymethyl)-N-(2-propylphenyl)acetamide (commonly known as acetochlor), in human and rat liver microsomes. This research demonstrated significant insights into the metabolic pathways and transformation products of acetochlor in both human and rat liver systems, highlighting the roles of various cytochrome P450 isoforms in these processes (Coleman, Linderman, Hodgson, & Rose, 2000).
Environmental Impact Studies
Kolpin et al. (1996) investigated the occurrence of acetochlor in the hydrologic system in the Midwestern United States. This study provided crucial data on the distribution of acetochlor in various environmental matrices, such as rain and stream samples, thereby contributing to the understanding of its environmental fate and transport (Kolpin, Nations, Goolsby, & Thurman, 1996).
Studies on Herbicide Metabolism in Plants
Breaux (1987) explored the initial metabolism of acetochlor in both tolerant and susceptible plant seedlings, revealing important aspects of the herbicide's phytotoxicity and detoxification mechanisms in different plant species. This research contributes to understanding the selective action of acetochlor at the biochemical level in various plant species (Breaux, 1987).
Biodegradation and Bioremediation Studies
Wang et al. (2015) investigated the N-Deethoxymethylation of acetochlor by Rhodococcus sp., identifying key enzymes involved in its biodegradation. This study provides insights into the potential use of microbial systems for the bioremediation of environments contaminated with acetochlor (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or proposing future research directions, such as new synthetic methods, new reactions, or new applications of the compound.
properties
IUPAC Name |
2-chloro-N-(ethoxymethyl)-N-(2-propylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-3-7-12-8-5-6-9-13(12)16(11-18-4-2)14(17)10-15/h5-6,8-9H,3-4,7,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAQWRNJIWFTJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1N(COCC)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(ethoxymethyl)-N-(2-propylphenyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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